molecular formula C16H11N3OS3 B3469502 Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester

Cat. No.: B3469502
M. Wt: 357.5 g/mol
InChI Key: CCWBJWIPQQIPJH-UHFFFAOYSA-N
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Description

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester is a complex organic compound that combines the structural features of phenothiazine and thiadiazole. Phenothiazine is a tricyclic compound known for its diverse pharmacological properties, while thiadiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The combination of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester typically involves the reaction of phenothiazine derivatives with thiadiazole derivatives under specific conditions. One common method involves the reaction of 10-phenothiazinecarbothioic acid with 5-methyl-[1,3,4]thiadiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the phenothiazine ring can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings of both phenothiazine and thiadiazole.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of phenothiazine and thiadiazole.

Scientific Research Applications

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Chlorpromazine, Promethazine.

    Thiadiazole Derivatives: Acetazolamide, Methazolamide.

Uniqueness

Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester is unique due to its combined structural features of phenothiazine and thiadiazole, which confer distinct chemical and biological properties. Unlike other phenothiazine or thiadiazole derivatives, this compound exhibits a broader spectrum of biological activities and enhanced ability to cross cellular membranes .

Properties

IUPAC Name

S-(5-methyl-1,3,4-thiadiazol-2-yl) phenothiazine-10-carbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c1-10-17-18-15(21-10)23-16(20)19-11-6-2-4-8-13(11)22-14-9-5-3-7-12(14)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWBJWIPQQIPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester
Reactant of Route 2
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester
Reactant of Route 3
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester
Reactant of Route 4
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Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester
Reactant of Route 5
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester
Reactant of Route 6
Reactant of Route 6
Phenothiazine-10-carbothioic acid S-(5-methyl-[1,3,4]thiadiazol-2-yl) ester

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